molecular formula C16H20N8 B6452772 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2548978-43-2

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No. B6452772
CAS RN: 2548978-43-2
M. Wt: 324.38 g/mol
InChI Key: LTGGCYITZOFYNB-UHFFFAOYSA-N
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Description

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (6-DMAPP) is a purine derivative that has been studied for its potential applications in the synthesis of drugs, as well as its biochemical and physiological effects. It is an important intermediate in the synthesis of several drugs, including anticonvulsants, antipsychotics, and antiretrovirals. 6-DMAPP has been used in a variety of laboratory experiments, and its advantages and limitations for such experiments are discussed in Additionally, the mechanism of action and biochemical and physiological effects of 6-DMAPP are explored, and future directions for research are suggested.

Scientific Research Applications

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been studied for its potential applications in the synthesis of drugs, as well as its biochemical and physiological effects. It is an important intermediate in the synthesis of several drugs, including anticonvulsants, antipsychotics, and antiretrovirals. This compound has also been used in a variety of laboratory experiments, such as those involving the synthesis of new drugs, the study of drug metabolism, and the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Specifically, this compound is believed to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This inhibition of cytochrome P450 enzymes may be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. In general, this compound has been found to have a variety of effects on the body, including inhibition of cytochrome P450 enzymes and inhibition of drug metabolism. Additionally, this compound has been found to have an effect on the release of neurotransmitters, such as dopamine and norepinephrine, and has been found to have an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine in laboratory experiments has several advantages. First, it is an easily synthesized compound and is readily available. Additionally, it has a low cost, making it an attractive alternative to other compounds for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound has a short half-life and is unstable in certain conditions. Additionally, the compound has not been extensively studied and its mechanism of action is not fully understood.

Future Directions

Despite the limitations of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine, there are still a number of potential future directions for research. For example, further research could be done to better understand the mechanism of action of this compound and its effects on drug metabolism. Additionally, further research could be done to determine the optimal conditions for the synthesis of this compound and its potential applications in the synthesis of new drugs. Additionally, further research could be done to explore the effects of this compound on gene expression and its potential applications in gene therapy. Finally, further research could be done to explore the potential therapeutic uses of this compound in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is typically achieved through a series of reactions that involve the condensation of 5,6-dimethylpyrimidine-4-carbaldehyde with piperazine-1-carboxylic acid, followed by methylation of the resulting product. The reaction proceeds in a two-step process, with the first step being the condensation of the two reactants to form a Schiff base intermediate, which is then methylated in the second step. The product of the reaction is this compound.

properties

IUPAC Name

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-11-12(2)17-8-19-15(11)23-4-6-24(7-5-23)16-13-14(18-9-20-16)21-10-22(13)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGGCYITZOFYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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